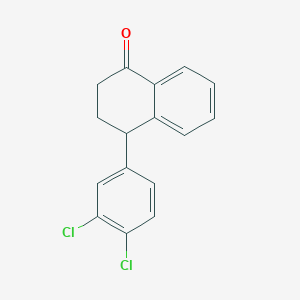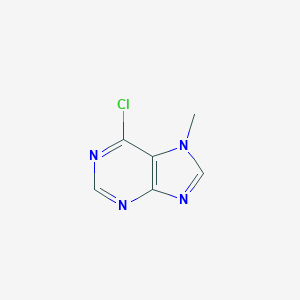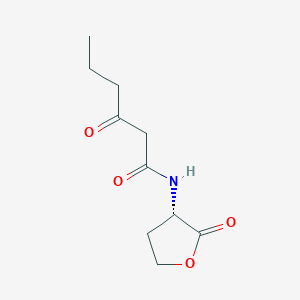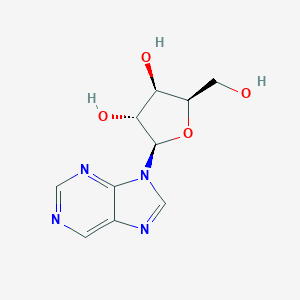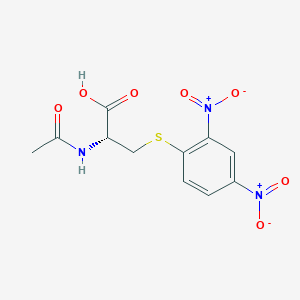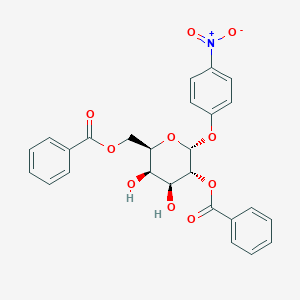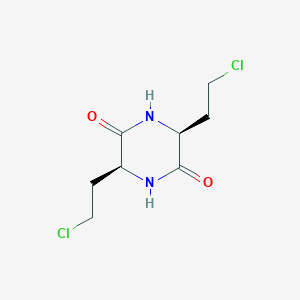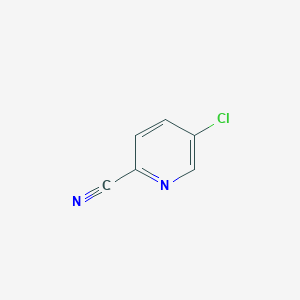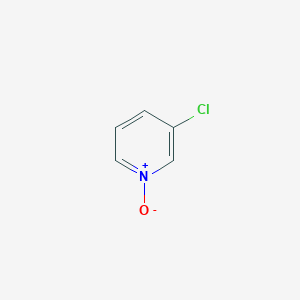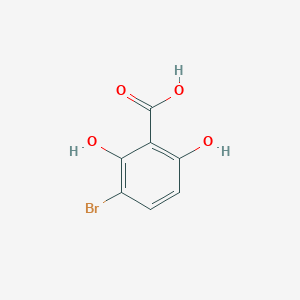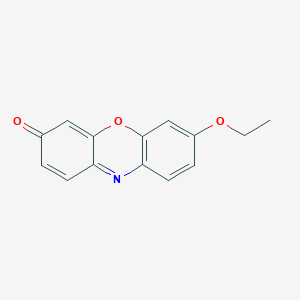
7-乙氧基间苯二酚
描述
This compound is notable for its role in the ethoxyresorufin-O-deethylase (EROD) assay, which is widely used to measure the activity of CYP1A1 and related enzymes . The compound’s fluorescence properties make it a valuable tool in various biochemical and toxicological studies.
科学研究应用
7-Ethoxyresorufin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study enzyme kinetics and mechanisms.
Medicine: Utilized in drug metabolism studies to understand the role of cytochrome P450 enzymes in the biotransformation of pharmaceuticals.
作用机制
Target of Action
7-Ethoxyresorufin primarily targets the cytochrome P450 enzymes , especially CYP1A1 . These enzymes play a crucial role in the metabolism of xenobiotics and several endogenous chemicals .
Mode of Action
The compound acts as a fluorometric substrate and competitive inhibitor of cytochrome P450 . It undergoes deethylation by these enzymes, a process that converts it into resorufin , a highly fluorescent compound . This interaction results in changes in the enzyme’s activity, influencing the metabolism of other substrates.
Biochemical Pathways
7-Ethoxyresorufin affects the biochemical pathways associated with the metabolism of xenobiotics and endogenous chemicals. It is metabolized in the liver by P450 2B1/2B2 and 1A1/1A2 . The compound’s interaction with its targets can influence these pathways and their downstream effects, potentially altering the metabolism of other substances.
Pharmacokinetics
Its transformation into resorufin through deethylation suggests that it undergoes metabolic processing
Result of Action
The molecular and cellular effects of 7-Ethoxyresorufin’s action primarily involve changes in the activity of cytochrome P450 enzymes. By acting as a competitive inhibitor, it can influence the enzymes’ ability to metabolize other substrates . Additionally, its conversion into a highly fluorescent compound provides a useful tool for monitoring the activity of these enzymes .
生化分析
Biochemical Properties
7-Ethoxyresorufin interacts with the cytochrome P450 enzyme, specifically CYP1A1 . It serves as a fluorometric substrate for CYP1A1, and its fluorescence can be used to quantify CYP1A1 activity . Additionally, it acts as a competitive inhibitor of CYP1A1 . It also inhibits NO synthase .
Cellular Effects
7-Ethoxyresorufin has been shown to have strong dioxin-like toxicity and moderate cytotoxicity . It influences cell function by interacting with cytochrome P450, particularly CYP1A1, and NO synthase . These interactions can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 7-Ethoxyresorufin involves its interaction with cytochrome P450, especially CYP1A1 . As a fluorometric substrate, it is enzymatically cleaved by CYP1A1, releasing resorufin whose fluorescence can be used to quantify CYP1A1 activity . As a competitive inhibitor, it binds to the active site of CYP1A1, preventing the binding of other substrates .
Temporal Effects in Laboratory Settings
The effects of 7-Ethoxyresorufin can change over time in laboratory settings . The compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 7-Ethoxyresorufin can vary with different dosages in animal models
Metabolic Pathways
7-Ethoxyresorufin is involved in the metabolic pathways of the cytochrome P450 enzyme, particularly CYP1A1 . It serves as a substrate for CYP1A1 and is metabolized by this enzyme .
准备方法
The synthesis of 7-Ethoxyresorufin typically involves the ethylation of resorufin. The reaction conditions often include the use of an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反应分析
7-Ethoxyresorufin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form resorufin, a highly fluorescent product.
Reduction: Under certain conditions, 7-Ethoxyresorufin can be reduced, although this is less common.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major product formed from the oxidation of 7-Ethoxyresorufin is resorufin .
相似化合物的比较
7-Ethoxyresorufin is unique among similar compounds due to its specific use as a substrate for the EROD assay. Similar compounds include:
7-Methoxyresorufin: Another substrate used in similar assays but with different enzyme specificity.
7-Benzyloxyresorufin: Used in assays to measure the activity of different cytochrome P450 enzymes.
7-Pentoxyresorufin: Employed in studies of other cytochrome P450 isoforms.
These compounds share similar fluorescence properties but differ in their enzyme specificity and applications.
属性
IUPAC Name |
7-ethoxyphenoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCWUBLTFGOMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90205860 | |
| Record name | Ethoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5725-91-7 | |
| Record name | 7-Ethoxyresorufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5725-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxyresorufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005725917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethoxyresorufin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90205860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-ETHOXYRESORUFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59AF853SW7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 7-Ethoxyresorufin acts as a substrate for cytochrome P450 enzymes, primarily CYP1A1. The enzyme catalyzes the O-deethylation of 7-ethoxyresorufin, producing the fluorescent product resorufin. [] This reaction is often used as a marker for CYP1A1 activity due to its high selectivity and sensitivity. [, , ] Induction of CYP1A1 activity by various compounds, such as polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene and β-naphthoflavone, leads to a significant increase in 7-ethoxyresorufin O-deethylation rates. [, , , ]
A: The molecular formula of 7-ethoxyresorufin is C14H11NO4. Its molecular weight is 257.25 g/mol. Spectroscopically, 7-ethoxyresorufin exhibits an absorption maximum at approximately 500 nm and a fluorescence emission maximum at around 585 nm. []
A: 7-Ethoxyresorufin is typically dissolved in organic solvents such as dimethyl sulfoxide (DMSO) for use in in vitro assays. [] Its stability under various conditions, such as temperature and pH, can vary. It is generally recommended to store 7-ethoxyresorufin solutions protected from light and at low temperatures to maintain stability. []
A: 7-Ethoxyresorufin is primarily used as a probe substrate to measure the catalytic activity of CYP1A1. The reaction mechanism involves O-deethylation, converting 7-ethoxyresorufin to the highly fluorescent resorufin. [, ] This reaction is highly selective for CYP1A1, particularly in rodent systems, making it a valuable tool for studying the induction and inhibition of this enzyme. [, , ] 7-Ethoxyresorufin O-deethylation (EROD) activity is widely utilized as a biomarker for exposure to environmental pollutants like PAHs and halogenated aromatic hydrocarbons, as these compounds induce CYP1A1 expression. [, , , , ]
A: Computational methods have been employed to predict the EROD-inducing potency of various chemicals, such as chloronaphthalene congeners. [] Quantitative Structure-Activity Relationship (QSAR) models have been developed to correlate the structural features of these compounds with their ability to induce EROD activity. [] These models can help in identifying potential environmental pollutants that may pose a risk to human health by inducing CYP1A1 activity.
A: Modifications to the alkoxy chain of resorufin derivatives, such as replacing the ethoxy group with methoxy or pentoxy, can affect the substrate's interaction with CYP1A1 and alter its rate of metabolism. [] For example, 7-methoxyresorufin is also a substrate for CYP1A1, but 7-pentoxyresorufin is metabolized less efficiently. [, ] Mutations in the active site of CYP1A1, such as the Val-382 to Ala mutation, can also influence the O-dealkylation of different resorufin derivatives. []
A: While 7-ethoxyresorufin is a highly selective substrate for CYP1A1 in rodent systems, it can also be metabolized by other CYPs, particularly in human liver microsomes. [, , , ] Therefore, relying solely on 7-ethoxyresorufin O-deethylation activity may not fully reflect the overall activity of CYP1A in human systems. [, , , ]
A: Yes, other substrates are available for assessing CYP1A activity. These include benzo[a]pyrene, [, , , ] caffeine, [] and coumarin. [, , ] Each substrate has its own advantages and limitations in terms of selectivity, sensitivity, and susceptibility to interference by other CYPs. Researchers should carefully select the most appropriate substrate based on their specific research goals and the species being studied.
A: Cytochrome P450 enzymes play a crucial role in the metabolism of numerous xenobiotics, including drugs, environmental pollutants, and dietary compounds. [, , , , ] Induction of CYPs, particularly CYP1A1, can significantly alter the metabolism and disposition of these compounds, potentially leading to either increased toxicity or reduced efficacy of drugs. [, , , , ] Understanding the factors that influence CYP induction is essential for predicting drug interactions and assessing the toxicological risks of environmental chemicals.
A: Validation of analytical methods for measuring 7-ethoxyresorufin O-deethylation activity typically involves assessing parameters such as accuracy, precision, linearity, range, limit of detection, and limit of quantification. [] Reference standards for 7-ethoxyresorufin and resorufin are used to ensure the accuracy and reliability of the measurements. []
ANone: Various research tools and resources are available for studying 7-ethoxyresorufin and CYP enzymes. These include:
- Recombinant CYP enzymes: Commercially available recombinant human and animal CYP enzymes allow for specific and controlled studies of enzyme activity and inhibition. [, , , ]
- Antibodies: Specific antibodies against various CYP isozymes are valuable for immunochemical detection and quantification of CYP proteins. [, , , ]
- Spectrophotometers and fluorometers: These instruments are essential for measuring the absorbance and fluorescence of 7-ethoxyresorufin and resorufin, respectively. []
- HPLC and LC-MS/MS systems: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques enable the separation and quantification of 7-ethoxyresorufin and its metabolites. [, ]
A: The use of 7-ethoxyresorufin as a probe substrate for CYP1A activity gained prominence in the late 1970s and early 1980s. [, , , , , ] Early studies demonstrated its high selectivity for CYP1A1 in rodent systems and its utility in assessing the induction of this enzyme by environmental pollutants like PAHs. [, , , , , ] Subsequent research has further characterized its interactions with various CYPs, particularly in human systems, and its limitations as a sole indicator of CYP1A activity. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


